3-(Dimethylamino)propyl 4-iodobenzoate
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Overview
Description
3-(Dimethylamino)propyl 4-iodobenzoate is an organic compound with the molecular formula C12H16INO2. It contains a total of 32 atoms, including 16 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its ester and tertiary amine functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(Dimethylamino)propyl 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 3-(dimethylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Chemical Reactions Analysis
3-(Dimethylamino)propyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)propyl 4-iodobenzoate has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The iodine atom can also facilitate the formation of covalent bonds with target molecules, enhancing its reactivity and specificity .
Comparison with Similar Compounds
3-(Dimethylamino)propyl 4-iodobenzoate can be compared with similar compounds such as:
3-(Dimethylamino)propyl 4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-(Dimethylamino)propyl 4-chlorobenzoate:
3-(Dimethylamino)propyl 4-fluorobenzoate: The fluorine atom imparts unique characteristics, making it suitable for different applications.
Properties
CAS No. |
827027-58-7 |
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Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
CSDDTZMFQRTUBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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